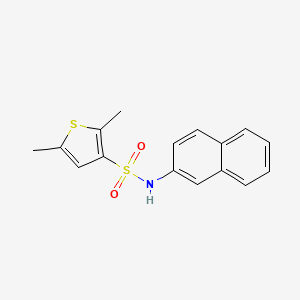

2,5-dimethyl-N-2-naphthylthiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,5-dimethyl-N-2-naphthylthiophene-3-sulfonamide" belongs to a class of chemicals known for their intricate molecular structure and potential applications in various fields of chemistry and materials science. The research interest in such compounds typically revolves around their synthesis, molecular structure, and properties, which can be pivotal in applications ranging from materials science to pharmaceuticals.

Synthesis Analysis

The synthesis of complex sulfonamide compounds, such as the one , often involves multi-step chemical reactions. For example, a related compound, 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid, was synthesized through nucleophilic ring opening of an aziridine precursor, showcasing the intricate methods required for such molecules (Basuli et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been analyzed through techniques like X-ray crystallography, providing detailed insights into their geometry and electronic structure. For instance, studies on similar compounds have revealed complex molecular geometries and intermolecular interactions, critical for understanding their chemical behavior (Danish et al., 2021).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. Reactions such as nucleophilic aromatic substitution (S(N)Ar) highlight their reactivity and potential for chemical modification, which is essential for developing new materials or drugs (Williams et al., 2010).

科学的研究の応用

Fluorescent Probes for Biological Studies

Sulfonamide derivatives, similar to 2,5-dimethyl-N-2-naphthylthiophene-3-sulfonamide, are used to develop two-photon probes for biothiols. Such probes are based on arylsulfonyl azides and have been applied for fluorescence detection and imaging of biothiols like hydrogen sulfide and glutathione in mitochondria through two-photon fluorescence microscopy (Singha et al., 2013). This application demonstrates the compound's potential in biomedical imaging and diagnostics.

Enzyme Inhibition for Drug Development

Research on sulfonamide derivatives has shown their potential as enzyme inhibitors. For instance, derivatives of dagenan chloride, a compound structurally related to sulfonamides, exhibited significant inhibition activity against lipoxygenase and α-glucosidase enzymes. Such activity suggests these compounds' applicability in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Binding Studies and Drug Interactions

The binding interactions between sulfonamide derivatives and proteins have been a subject of study to understand drug-protein interactions better. For example, the spectral properties of certain sulfonamide probes have been used to measure the binding of drugs to bovine serum albumin, providing insights into the hydrophobic nature of drug binding sites (Jun et al., 1971). Such studies are crucial for drug design and development, highlighting the role of sulfonamide derivatives in pharmacological research.

Metal Ion Sensing and Environmental Monitoring

Some sulfonamide-based fluorescent probes have been developed for selective sensing of metal ions, such as antimony and thallium, in environmental samples. This application underscores the compound's utility in environmental science for detecting and monitoring toxic metals (Qureshi et al., 2019).

特性

IUPAC Name |

2,5-dimethyl-N-naphthalen-2-ylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c1-11-9-16(12(2)20-11)21(18,19)17-15-8-7-13-5-3-4-6-14(13)10-15/h3-10,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTMHBTXYDHFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)

![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)

![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)

![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)